molecular formula C11H18BrNO2 B2754723 Tert-butyl N-(2-bromoprop-2-EN-1-YL)-N-(prop-2-EN-1-YL)carbamate CAS No. 352354-29-1

Tert-butyl N-(2-bromoprop-2-EN-1-YL)-N-(prop-2-EN-1-YL)carbamate

Cat. No.: B2754723
CAS No.: 352354-29-1
M. Wt: 276.174
InChI Key: AFBIERGSZDEBPO-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-bromoprop-2-EN-1-YL)-N-(prop-2-EN-1-YL)carbamate is an organic compound that features both bromine and carbamate functional groups. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the bromine atom and the carbamate group makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(2-bromoprop-2-EN-1-YL)-N-(prop-2-EN-1-YL)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the allyl bromide and the corresponding carbamate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The allyl bromide is reacted with the carbamate under reflux conditions to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form epoxides or other oxidized derivatives using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like acetonitrile or ethanol.

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether or THF under an inert atmosphere.

Major Products:

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of epoxides or other oxidized products.

    Reduction: Formation of primary or secondary alcohols.

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Protecting Group: The carbamate group can serve as a protecting group for amines in multi-step synthesis.

Biology and Medicine:

    Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

    Polymer Chemistry: Utilized in the synthesis of specialty polymers and materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-(2-bromoprop-2-EN-1-YL)-N-(prop-2-EN-1-YL)carbamate largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The carbamate group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

    Tert-butyl N-(2-chloroprop-2-EN-1-YL)-N-(prop-2-EN-1-YL)carbamate: Similar structure but with a chlorine atom instead of bromine.

    Tert-butyl N-(2-iodoprop-2-EN-1-YL)-N-(prop-2-EN-1-YL)carbamate: Contains an iodine atom, which can affect its reactivity and applications.

Uniqueness:

    Reactivity: The presence of the bromine atom makes Tert-butyl N-(2-bromoprop-2-EN-1-YL)-N-(prop-2-EN-1-YL)carbamate more reactive in nucleophilic substitution reactions compared to its chlorine or iodine analogs.

    Applications: Its specific reactivity profile makes it suitable for certain synthetic applications where other halogenated compounds might not be as effective.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl N-(2-bromoprop-2-enyl)-N-prop-2-enylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO2/c1-6-7-13(8-9(2)12)10(14)15-11(3,4)5/h6H,1-2,7-8H2,3-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBIERGSZDEBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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